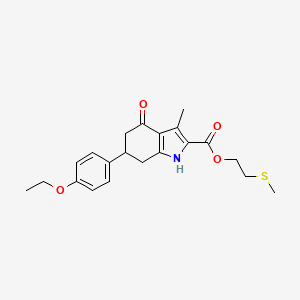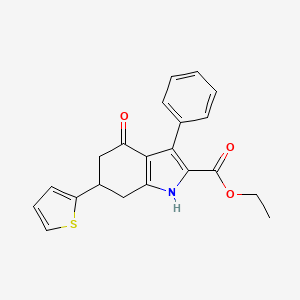
4-(2-isopropoxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone
Übersicht
Beschreibung
4-(2-isopropoxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as IQ-1S, is a synthetic compound that has shown potential in various scientific research applications. This compound has been the subject of extensive research due to its unique chemical properties and potential benefits in the field of medicine.
Wirkmechanismus
The mechanism of action of 4-(2-isopropoxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and cancer cell growth. 4-(2-isopropoxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone binds to the IKKβ kinase, which prevents the activation of the NF-κB pathway and reduces inflammation and cancer cell growth.
Biochemical and Physiological Effects:
4-(2-isopropoxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have various biochemical and physiological effects, including anti-inflammatory effects, inhibition of cancer cell growth, and protection against neurodegenerative diseases. Studies have also shown that 4-(2-isopropoxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has antioxidant properties, which can protect against oxidative stress and cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(2-isopropoxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone in lab experiments is its ability to selectively inhibit the NF-κB pathway, which makes it a valuable tool for studying the role of this pathway in various diseases. However, one of the limitations of using 4-(2-isopropoxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-(2-isopropoxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone, including the development of more efficient synthesis methods, the investigation of its potential in the treatment of other diseases such as cardiovascular disease and diabetes, and the development of 4-(2-isopropoxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone derivatives with improved solubility and potency.
In conclusion, 4-(2-isopropoxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone is a synthetic compound that has shown potential in various scientific research applications. Its ability to selectively inhibit the NF-κB pathway makes it a valuable tool for studying the role of this pathway in various diseases. Further research is needed to fully understand the potential benefits of 4-(2-isopropoxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone and its derivatives in the field of medicine.
Wissenschaftliche Forschungsanwendungen
4-(2-isopropoxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has shown promising results in various scientific research applications, including cancer research, neurodegenerative diseases, and inflammation. Studies have shown that 4-(2-isopropoxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has the potential to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
5,6,7-trimethoxy-4-(3-methoxy-2-propan-2-yloxyphenyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO6/c1-12(2)29-20-13(8-7-9-16(20)25-3)14-10-18(24)23-15-11-17(26-4)21(27-5)22(28-6)19(14)15/h7-9,11-12,14H,10H2,1-6H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMLIRKVNQKLFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1OC)C2CC(=O)NC3=CC(=C(C(=C23)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7-trimethoxy-4-[3-methoxy-2-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-buten-1-yl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4262914.png)


![8-(4-bromo-2-thienyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4262952.png)
![8-(2-isopropoxy-3-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4262954.png)

